molecular formula C6H6N2O2 B12919048 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one

2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one

Cat. No.: B12919048
M. Wt: 138.12 g/mol
InChI Key: UOBBYYXUVVSIJT-DUXPYHPUSA-N
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Description

2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of a hydroxyvinyl group at the 2-position of the pyrimidine ring adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxyvinyl group. One common method is the reaction of 2-chloropyrimidine with acetaldehyde in the presence of a base, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrimidine ring or the hydroxyvinyl group can lead to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyvinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, reduced pyrimidine derivatives, and substituted pyrimidines with various functional groups.

Scientific Research Applications

2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyvinyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine ring instead of the hydroxyvinyl group.

    4,6-Dimethyl-2-pyrimidinamine: A pyrimidine derivative with methyl groups at the 4 and 6 positions.

    2-Chloropyrimidine: A precursor in the synthesis of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one.

Uniqueness

This compound is unique due to the presence of the hydroxyvinyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for forming hydrogen bonds and participating in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-[(E)-2-hydroxyethenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6N2O2/c9-4-2-5-7-3-1-6(10)8-5/h1-4,9H,(H,7,8,10)/b4-2+

InChI Key

UOBBYYXUVVSIJT-DUXPYHPUSA-N

Isomeric SMILES

C1=CN=C(NC1=O)/C=C/O

Canonical SMILES

C1=CN=C(NC1=O)C=CO

Origin of Product

United States

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